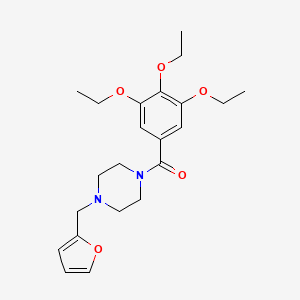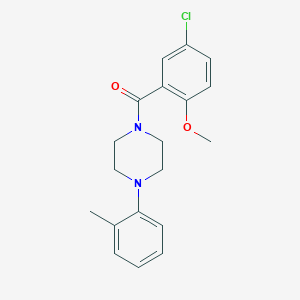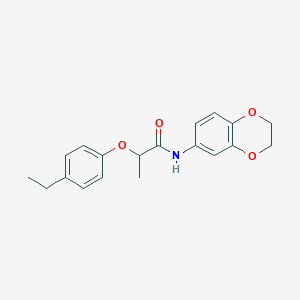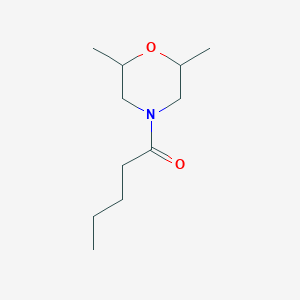![molecular formula C17H20N2O4S2 B4429795 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429795.png)
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine
Übersicht
Beschreibung
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTSET, and it is a highly reactive molecule that can be used for a variety of research purposes.
Wirkmechanismus
MTSET is a highly reactive molecule that can react with specific amino acid residues in proteins, such as cysteine residues. The reaction between MTSET and cysteine residues results in the formation of a covalent bond, which can modify the function of the protein. This modification can either activate or inhibit the protein's function, depending on the location of the modified cysteine residue.
Biochemical and Physiological Effects:
MTSET has been shown to have a variety of biochemical and physiological effects, depending on the protein that it interacts with. For example, MTSET has been shown to inhibit the function of the potassium channel, which can result in the depolarization of cells and the activation of action potentials. MTSET has also been shown to activate the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which can result in the stimulation of chloride ion secretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTSET in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This allows researchers to investigate the function of specific residues, which can provide valuable insights into the structure and function of proteins. However, one of the limitations of using MTSET is its high reactivity, which can result in off-target effects and non-specific modifications.
Zukünftige Richtungen
There are many potential future directions for research involving MTSET. One possible direction is the development of new chemical probes that can selectively modify other amino acid residues in proteins, such as lysine or arginine residues. Another possible direction is the investigation of the role of specific amino acid residues in disease states, such as cancer or neurodegenerative diseases. Additionally, MTSET could be used to investigate the function of specific proteins in complex biological systems, such as the brain or the immune system.
Conclusion:
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine (MTSET) is a highly reactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used as a chemical probe to study the structure and function of proteins, as well as to investigate protein-protein interactions. MTSET has many advantages as a research tool, including its ability to selectively modify specific amino acid residues in proteins. However, there are also limitations to using MTSET, such as its high reactivity. Overall, MTSET is a valuable tool for scientific research and has many potential future applications.
Wissenschaftliche Forschungsanwendungen
MTSET has been widely used in scientific research due to its ability to react with and modify specific amino acid residues in proteins. This compound is commonly used as a chemical probe to study the structure and function of proteins, as well as to investigate protein-protein interactions. MTSET has also been used to study the function of ion channels and receptors, as well as to investigate the role of specific amino acid residues in enzyme catalysis.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-3-8-16(24-13)17(20)18-9-11-19(12-10-18)25(21,22)15-6-4-14(23-2)5-7-15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVODPPSBQOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429719.png)


![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)


![3-ethyl-N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429784.png)

![(2R)-N-{2-[(4-chlorophenyl)thio]ethyl}tetrahydrofuran-2-carboxamide](/img/structure/B4429803.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4429806.png)
